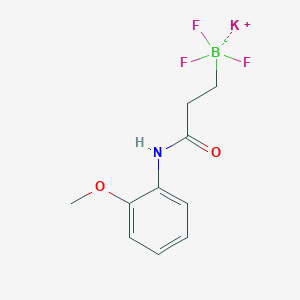

![molecular formula C8H4N2S B1412337 Thieno[2,3-b]pyridine-2-carbonitrile CAS No. 1824274-54-5](/img/structure/B1412337.png)

Thieno[2,3-b]pyridine-2-carbonitrile

Overview

Description

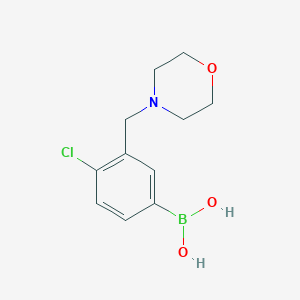

Thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound . It has a molecular weight of 160.2 . The IUPAC name for this compound is thieno[2,3-b]pyridine-2-carbonitrile .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed . Many efforts have been made to synthesize these important heterocycles . For instance, substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate have been used as starting material or key intermediate .Molecular Structure Analysis

The InChI code for Thieno[2,3-b]pyridine-2-carbonitrile is 1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H .Chemical Reactions Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonitrile is a solid at ambient temperature . It has a molecular weight of 160.2 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Thieno[2,3-b]pyridine derivatives have been utilized as host materials for green and blue phosphorescent OLEDs. They have achieved a high quantum efficiency above 20% in both green and blue devices, indicating their effectiveness in this field .

Anti-Proliferative Activity

These compounds have shown anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer cells. This suggests their potential use in cancer research and treatment .

Anticancer Drug Development

The anticancer activity of Thieno[2,3-b]pyridines has been explored by testing derivatives against the NCI60 tumor cell panel, which could lead to the development of new anticancer drugs .

Material Science

In material science, Thieno[2,3-b]pyridine-mediated molecules play a prominent role in the advancement of organic semiconductors and organic field-effect transistors (OFETs) .

Pharmacological and Biological Utility

These derivatives are known for their wide range of pharmacological and biological activities, including antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Kinase Inhibition

Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase, an enzyme involved in various cellular processes. This highlights their potential application in kinase-related research and drug discovery .

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .

Mode of Action

It’s known that the substitution of the phenylpiperazine ring greatly enhances the pim-1 inhibition , suggesting that the compound interacts with its targets, leading to changes in their function.

Biochemical Pathways

Therefore, inhibiting Pim-1 kinase could potentially affect these pathways, leading to downstream effects such as reduced cell proliferation .

Result of Action

Thieno[2,3-b]pyridine derivatives have shown promising results in inhibiting cell proliferation. For instance, they have demonstrated potent anti-proliferative effects against a number of tumor cell lines . .

Action Environment

For instance, the storage temperature for Thieno[2,3-b]pyridine-2-carbonitrile is recommended to be ambient , suggesting that extreme temperatures might affect its stability.

Safety and Hazards

properties

IUPAC Name |

thieno[2,3-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJCKNXBTKARRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)

![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)